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Compound of Interest

Compound Name: Isoapoptolidin

Cat. No.: B15600765

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the three-dimensional
structure of Isoapoptolidin using single-crystal X-ray diffraction. The information is compiled
from the published crystal structure and is intended to guide researchers in the replication of
this experiment and in the structural analysis of related macrolide compounds.

Summary of Crystallographic Data

The following table summarizes the key quantitative data from the single-crystal X-ray
diffraction analysis of Isoapoptolidin.
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Parameter Value
Crystal Data

Formula CssH96021
Formula Weight 1145.35
Crystal System Orthorhombic
Space Group P212121

a (A 12.345(6)
b (A) 18.901(8)
c (A) 28.99(1)
V (A9) 6762(5)

z 4

Dcalc (g/cm3) 1.125

Crystal Size (mm)

0.40x0.10x0.10

Data Collection

Radiation MoKa (A = 0.71073 A)
Temperature (K) 100(2)

26max (°) 46.5

Reflections Collected 49603

Unique Reflections 9811

R(int) 0.098

Refinement

R1(F) [I>20(1)] 0.089

wR2(F?) (all data) 0.223

Goodness-of-fit (S) 1.04
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Experimental Protocol

This protocol outlines the key steps for obtaining and analyzing crystals of Isoapoptolidin
suitable for X-ray diffraction studies.

1. Crystallization
e Method: Vapor diffusion.

» Procedure: Crystals of Isoapoptolidin were grown by slow evaporation from a solution of
methanol.

 Details: While the specific concentrations and conditions for the vapor diffusion setup (e.g.,
precipitant solution, temperature) are not detailed in the primary literature, a typical starting
point would involve dissolving Isoapoptolidin in a minimal amount of methanol and allowing
the solvent to slowly evaporate in a sealed container with a less volatile precipitant.

2. Data Collection
e |nstrumentation: A Bruker SMART CCD 1000 diffractometer was utilized for data collection.

o X-ray Source: The instrument was equipped with a graphite-monochromated MoKa radiation

source.

o Temperature: The crystal was maintained at a temperature of 100(2) K during data collection
to minimize thermal vibrations and potential radiation damage.

» Data Acquisition: A series of frames were collected with an omega scan width of 0.3° and an
exposure time of 30 seconds per frame.

3. Structure Solution and Refinement
o Software: The SHELXTL software package was used for structure solution and refinement.
e Structure Solution: The structure was solved by direct methods.

o Refinement: The structure was refined by full-matrix least-squares on F2. All non-hydrogen
atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and
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refined using a riding model.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the X-ray
crystallography of Isoapoptolidin.
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Caption: Experimental workflow for Isoapoptolidin X-ray crystallography.
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 To cite this document: BenchChem. [Application Notes and Protocols for X-ray
Crystallography of Isoapoptolidin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15600765#x-ray-crystallography-protocol-for-
isoapoptolidin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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